5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrochloride
Overview
Description
“5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C10H14N2O3 . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered isoxazole ring attached to a pyrrolidine ring and a carboxylic acid group . The molecular weight of the compound is 210.23 .Chemical Reactions Analysis
The chemical reactions involving isoxazoles are diverse. For instance, α-halohydrazones/ketoximes can be transformed into trisubstituted pyrazoles/disubstituted isoxazoles by treatment with phosphine, acyl chloride, and a base . The specific reactions involving “this compound” would depend on the specific conditions and reagents used.Future Directions
The future directions in the research and application of “5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrochloride” and similar compounds could involve the development of more eco-friendly synthetic strategies, given the drawbacks associated with current metal-catalyzed reactions . Additionally, further exploration of the biological activity of isoxazole derivatives could lead to the discovery of new drug candidates .
Mechanism of Action
The mode of action of isoxazole derivatives can vary greatly depending on their specific chemical structure. Some isoxazole derivatives are known to inhibit certain enzymes, while others may act as agonists or antagonists at various receptors .
The biochemical pathways affected by isoxazole derivatives can also be quite diverse, as these compounds can interact with multiple targets in the body. This can lead to a wide range of downstream effects, potentially impacting various physiological processes .
The pharmacokinetics of isoxazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as their chemical structure, formulation, route of administration, and individual patient characteristics .
The result of action of isoxazole derivatives can include a variety of molecular and cellular effects, depending on their specific mechanism of action and the biochemical pathways they affect .
Environmental factors, such as pH, temperature, and the presence of other substances, can influence the action, efficacy, and stability of isoxazole derivatives .
Properties
IUPAC Name |
5-methyl-4-(pyrrolidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-7-8(6-12-4-2-3-5-12)9(10(13)14)11-15-7;/h2-6H2,1H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPDDGZBTOXQJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)CN2CCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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